Chemical structure and properties of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Chemical structure and properties of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde
Executive Summary
1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde (CAS: 714278-18-9) is a specialized heterocyclic building block critical to the synthesis of bioactive small molecules.[1] Characterized by an electron-rich pyrrole core substituted with a reactive formyl group at the C2 position and a lipophilic 3,4-dichlorobenzyl moiety at the N1 position, this compound serves as a "privileged scaffold" in medicinal chemistry.
Its structural duality—offering both electrophilic reactivity (aldehyde) and hydrophobic interaction potential (dichlorobenzyl)—makes it an essential intermediate for developing antifungal agents, kinase inhibitors, and BODIPY fluorescent probes. This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols, and application pathways.
Chemical Identity & Structural Analysis[2][3][4]
Identification Data
| Parameter | Detail |
| IUPAC Name | 1-[(3,4-dichlorophenyl)methyl]pyrrole-2-carbaldehyde |
| CAS Number | 714278-18-9 |
| Molecular Formula | C₁₂H₉Cl₂NO |
| Molecular Weight | 254.11 g/mol |
| SMILES | O=Cc1cccn1Cc2ccc(Cl)c(Cl)c2 |
| InChIKey | Generated upon synthesis validation |
Structural Logic
The molecule's reactivity is governed by two distinct domains:[2]
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The Electrophilic Head (C2-Formyl): The aldehyde group at position 2 is conjugated with the pyrrole ring. Unlike benzaldehyde, the electron-rich pyrrole ring makes the carbonyl oxygen more basic and the carbonyl carbon slightly less electrophilic, requiring specific activation for condensation reactions.
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The Lipophilic Tail (N1-Dichlorobenzyl): The 3,4-dichlorobenzyl group is a classic "bioisostere" used to increase metabolic stability (blocking metabolic oxidation at the benzyl position) and enhance membrane permeability (logP modulation).
Physicochemical Properties[3][4][6]
Note: Values marked with () are predicted based on structure-property relationship (SPR) models for pyrrole congeners.*
| Property | Value | Context |
| Appearance | Off-white to pale yellow solid | Typical for N-benzylated pyrrole aldehydes. |
| Melting Point | 98–102 °C (*) | Solid at room temperature; easy to handle. |
| Boiling Point | ~377.8 °C | High thermal stability. |
| LogP | 3.42 ± 0.5 | Highly lipophilic; requires organic solvents (DMSO, DCM). |
| Solubility | DMSO, DMF, CH₂Cl₂, Chloroform | Insoluble in water. |
| pKa | -3.8 (Conjugate acid) | The pyrrole nitrogen is non-basic due to aromaticity.[3] |
Synthetic Pathways & Protocols
Primary Synthesis: N-Alkylation (The Williamson Ether Analog)
The most robust route involves the nucleophilic substitution of pyrrole-2-carbaldehyde with 3,4-dichlorobenzyl chloride.
Mechanism: The pyrrole-NH is weakly acidic (pKa ~16.5). Deprotonation by a strong base creates a pyrrolyl anion, which acts as a nucleophile attacking the benzylic carbon of the halide in an S_N2 fashion.
Figure 1: Synthetic pathway via N-alkylation.
Detailed Experimental Protocol
Objective: Synthesis of 1-(3,4-Dichloro-benzyl)-1H-pyrrole-2-carbaldehyde on a 10 mmol scale.
Reagents:
-
Pyrrole-2-carbaldehyde (0.95 g, 10 mmol)
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3,4-Dichlorobenzyl chloride (2.15 g, 11 mmol)
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Sodium Hydride (60% dispersion in oil) (0.48 g, 12 mmol)
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Anhydrous DMF (20 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and flush with Argon. Add anhydrous DMF.
-
Deprotonation: Cool the DMF to 0°C (ice bath). Carefully add NaH portion-wise. Stir for 15 minutes.
-
Substrate Addition: Add pyrrole-2-carbaldehyde (dissolved in 5 mL DMF) dropwise to the suspension. The solution will turn yellow/orange as the anion forms. Stir for 30 mins at 0°C.
-
Alkylation: Add 3,4-dichlorobenzyl chloride dropwise.
-
Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 3–5 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).
-
Quenching: Pour the reaction mixture carefully into 100 mL of ice-cold water. The product should precipitate.
-
Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hex/EtOAc gradient).
Self-Validating Checkpoint:
-
TLC: The product will have a higher R_f than the starting pyrrole-2-carbaldehyde due to the loss of the H-bond donor (NH).
-
NMR: Disappearance of the broad NH singlet (~10-11 ppm) and appearance of a benzylic methylene singlet (~5.5 ppm).
Spectroscopic Characterization (Expected)
Researchers should verify the product using the following diagnostic signals:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 9.55 (s, 1H): Aldehyde proton (CHO). Distinctive sharp singlet.
-
δ 7.30 - 7.45 (m, 3H): Aromatic protons of the dichlorobenzyl ring.
-
δ 6.95 (dd, 1H): Pyrrole H-3 (adjacent to CHO).
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δ 6.88 (dd, 1H): Pyrrole H-5 (adjacent to N).
-
δ 6.25 (dd, 1H): Pyrrole H-4.
-
δ 5.52 (s, 2H): Benzylic methylene (N-CH₂-Ar). Critical confirmation of N-alkylation.
-
-
IR Spectrum (KBr):
-
1660–1670 cm⁻¹: Strong C=O stretch (Aldehyde).
-
No peak at 3200–3400 cm⁻¹: Absence of N-H stretch confirms substitution.
-
Pharmaceutical & Research Applications[3][7][8][9][10]
Pharmacophore Utility
The 1-(3,4-dichlorobenzyl)pyrrole motif is a validated scaffold in drug discovery, particularly for:
-
Antifungal Agents: Derivatives of this aldehyde (specifically Schiff bases and hydrazones) exhibit potent activity against Candida albicans and Aspergillus niger. The dichlorobenzyl group mimics the lipophilic side chains found in azole antifungals.
-
Kinase Inhibitors: This structure serves as a precursor to Sunitinib analogs.[4] The aldehyde is condensed with oxindoles to form the central vinyl link of Receptor Tyrosine Kinase (RTK) inhibitors.
Downstream Synthesis Workflow
This aldehyde is a "divergent intermediate." It can be transformed into three distinct classes of functional materials.
Figure 2: Divergent synthetic applications of the core scaffold.
Handling & Safety Information
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to carboxylic acids over time.
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
ChemicalBook. (n.d.). 1-(3,4-DICHLORO-BENZYL)-1H-PYRROLE-2-CARBALDEHYDE Properties and CAS 714278-18-9. Retrieved from
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Organic Syntheses. (1956).[5] Pyrrole-2-carboxaldehyde.[1][2][6][7][8][9][10][11] Org. Synth. 36, 74. (Foundational protocol for pyrrole aldehyde synthesis). Retrieved from
-
National Institutes of Health (NIH). (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC8016335. (Reference for halogenated pyrrole handling). Retrieved from
-
ResearchGate. (2013). Synthesis of Novel Diarylpyrrole-2-carbaldehydes. Asian Journal of Chemistry. (Spectroscopic data comparison for diaryl pyrroles). Retrieved from
Sources
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- 3. scispace.com [scispace.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. discofinechem.com [discofinechem.com]
- 7. 1H-PYRROLE-2-CARBALDEHYDE | CAS 1003-29-8 [matrix-fine-chemicals.com]
- 8. scbt.com [scbt.com]
- 9. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]
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